4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride is a chemical compound with the molecular formula C16H25ClO and a molecular weight of 268.82 g/mol. This compound is used in various chemical syntheses, particularly in the production of stabilizers for stomach epithelial cells and anti-inflammatory agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride typically involves the chlorination of 4,8,12-Trimethyl-3,7,11-tridecatrienoyl. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of specialized equipment to handle the chlorination reaction safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents to form new products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield amides, while reactions with alcohols can produce esters.
Scientific Research Applications
4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is involved in the synthesis of stabilizers for stomach epithelial cells, which are important for maintaining gut health.
Medicine: It is used in the production of anti-inflammatory agents that help reduce inflammation in various medical conditions.
Industry: The compound is utilized in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride involves its ability to react with various biological molecules. The compound can form covalent bonds with nucleophiles in biological systems, leading to the formation of stable products. This reactivity is crucial for its role in stabilizing stomach epithelial cells and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
4,8,12-Trimethyl-1,3,7,11-tridecatetraene: This compound has a similar structure but lacks the chloride group, making it less reactive in certain chemical reactions.
Farnesyl Acetate: Another related compound, Farnesyl Acetate, has an acetate group instead of a chloride group, which affects its reactivity and applications.
Uniqueness
4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride is unique due to its specific reactivity with nucleophiles, making it valuable in the synthesis of stabilizers and anti-inflammatory agents. Its ability to form stable covalent bonds with biological molecules sets it apart from similar compounds.
Properties
Molecular Formula |
C16H25ClO |
---|---|
Molecular Weight |
268.82 g/mol |
IUPAC Name |
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoyl chloride |
InChI |
InChI=1S/C16H25ClO/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16(17)18/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ |
InChI Key |
ABSXCIBBOUAMNG-YFVJMOTDSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC(=O)Cl)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCC(=O)Cl)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.